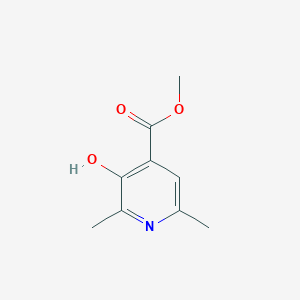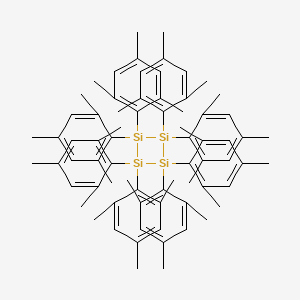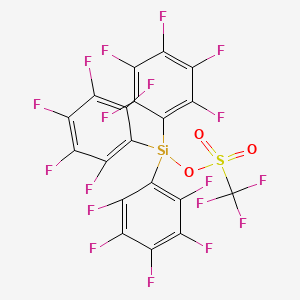![molecular formula C10H10BrClO B14187755 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 918823-90-2](/img/structure/B14187755.png)
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene is an aromatic compound that belongs to the class of organic compounds known as benzene derivatives. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring, along with a prop-2-en-1-yl-oxy group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Bromination: The introduction of a bromine atom to the benzene ring is achieved through electrophilic aromatic substitution. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Chlorination: The chlorination step involves the introduction of a chlorine atom to the benzene ring. This is also achieved through electrophilic aromatic substitution using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Allylation: The final step involves the introduction of the prop-2-en-1-yl-oxy group. This is achieved through a nucleophilic substitution reaction using allyl bromide (CH2=CHCH2Br) and a suitable base such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water, Sodium cyanide (NaCN) in ethanol, Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, Ketones.
Reduction: Alcohols, Alkanes.
Substitution: Hydroxy derivatives, Cyanide derivatives, Amino derivatives.
科学的研究の応用
5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It helps in understanding the interaction of small molecules with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting various biochemical pathways. The presence of bromine, chlorine, and methyl groups in the compound enhances its binding affinity to target molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-1-chloro-3-methylbenzene
- 5-Bromo-1-chloro-2-methylbenzene
- 5-Bromo-1-chloro-3-methyl-2-methoxybenzene
Comparison
Compared to similar compounds, 5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yl-oxy group. This group imparts distinct chemical and biological properties to the compound, making it more versatile in various applications. The combination of bromine, chlorine, and methyl groups further enhances its reactivity and binding affinity, distinguishing it from other benzene derivatives.
特性
CAS番号 |
918823-90-2 |
|---|---|
分子式 |
C10H10BrClO |
分子量 |
261.54 g/mol |
IUPAC名 |
5-bromo-1-chloro-3-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10BrClO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h3,5-6H,1,4H2,2H3 |
InChIキー |
NRGDLMBYELSLKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC=C)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


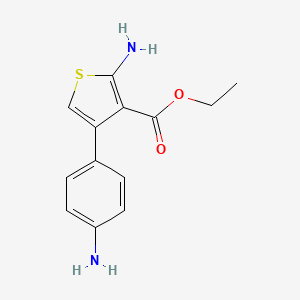
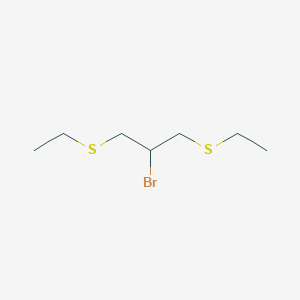
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
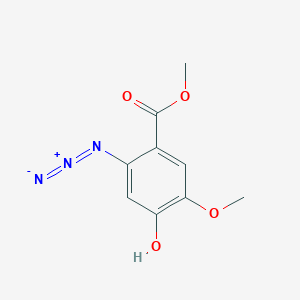
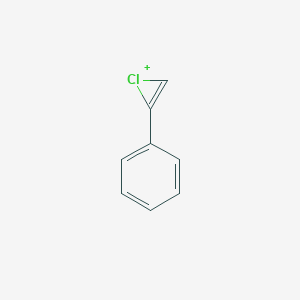
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
